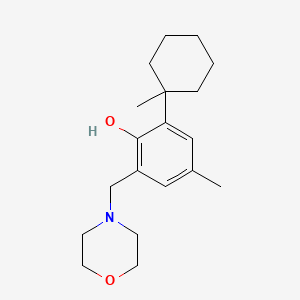

![molecular formula C18H14N2O3 B5551576 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione" typically involves complex organic reactions. For instance, derivatives of hexahydro-1H-isoindole-1,3(2H)-dione have been synthesized starting from 3-sulfolene, through epoxidation and subsequent opening of the epoxide with nucleophiles to yield various derivatives (Tan et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this class has been studied extensively. For example, the crystal structure of 2-[(phenylamino)methyl]-isoindole-1,3-dione was determined, showing a Mannich base in which a methyl group bridges molecules of phthalimide and aniline (Franklin et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of similar compounds involves various types of reactions. One study described a facile synthesis of 1H-isoindole-1,3(2H)-diones through reactions of corresponding anhydrides with potassium cyanate or sodium thiocyanate, highlighting the compound's versatility in synthesis (Nikpour et al., 2006).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure and conformation of 2-[(phenylamino)methyl]-isoindole-1,3-dione, for instance, provide insights into its stability and potential interactions with other molecules (Franklin et al., 2011).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, pH stability, and reaction mechanisms, are essential for the application of these compounds in synthesis and potential drug development. The synthesis of 1H-isoindole-1,3(2H)-diones via reactions with potassium cyanate or sodium thiocyanate showcases the compound's chemical reactivity and potential for further functionalization (Nikpour et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Oxindoles, including compounds like 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, are significant in pharmaceuticals and natural products. An oxidative tandem route has been established for assembling 3-(2-oxoethyl)indolin-2-ones using iron catalysts and peroxides, highlighting the compound's relevance in synthetic chemistry (Ouyang et al., 2014).

- Indolic compounds like this compound undergo degradation under methanogenic and sulfate-reducing conditions, leading to oxindole and isatin as intermediates, indicating their environmental degradation pathway (Gu et al., 2002).

Pharmacological Applications

- Oxindole-based compounds, including derivatives of the discussed compound, show potential as kinase inhibitors. They demonstrate strong inhibition of cyclin-dependent kinase 2 (CDK2), suggesting their role in cancer treatment and prevention of chemotherapy-induced alopecia (Bramson et al., 2001).

- Copper(II) complexes with oxindole-derived ligands have been explored as potential antitumoral agents, highlighting the medicinal significance of oxindoles in cancer therapy (Cerchiaro & Ferreira, 2006).

Material Science and Environmental Applications

- Synthesis of donor-acceptor conjugated polymers utilizing isoindigo derivatives, including this compound, has been reported. These polymers exhibit broad absorption spectra and ambipolar transport properties, relevant in organic electronics (Jiang et al., 2016).

- The compound's derivatives have shown promise in fluorescence “Turn-off” sensing of Cu(II) and Fe(III) ions, demonstrating its utility in chemosensing and environmental monitoring (Pathak et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-16(19-10-9-12-5-1-4-8-15(12)19)11-20-17(22)13-6-2-3-7-14(13)18(20)23/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXDGKRHPCEOLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)

![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)

![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)

![6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551512.png)

![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-dimethylpropanamide](/img/structure/B5551544.png)

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

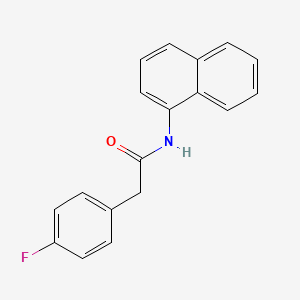

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)